3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic IUPAC name is 3,4,8-trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one , derived from its chromen-2-one core structure. The chromen-2-one scaffold consists of a fused bicyclic system with a ketone group at position 2. Substituents include:
- Three methyl groups at positions 3, 4, and 8.
- A 1-methyl-2-oxopropoxy group at position 7, characterized by an ester linkage with a ketone moiety at the second carbon and a methyl branch at the first carbon.
The structural representation is as follows:
- Core : Chromen-2-one (coumarin derivative).
- Position 7 substituent : OCH(CH₃)C(O)CH₃ (1-methyl-2-oxopropoxy group).
| Structural Feature | Position | Functional Group |
|---|---|---|
| Chromen-2-one ring | 2 | Ketone (C=O) |
| Methyl groups | 3, 4, 8 | -CH₃ |
| 1-methyl-2-oxopropoxy | 7 | OCH(CH₃)C(O)CH₃ |
SMILES and InChI Representation
The SMILES notation highlights the chromen-2-one core (C1=C(C(=O)OC2=C1C=CC(=C2C)) and the 1-methyl-2-oxopropoxy substituent (OC(C)C(=O)C).
Alternative Chemical Designations and Registry Numbers (CAS 314742-07-9)
The compound is registered under the CAS number 314742-07-9 . Additional synonyms include:
- 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
- 3,4,8-trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
Key Registry Information
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 314742-07-9 | |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.31 g/mol |
Molecular Formula (C₁₆H₁₈O₄) and Weight (274.31 g/mol) Analysis
The molecular formula C₁₆H₁₈O₄ indicates a composition of 16 carbon, 18 hydrogen, and 4 oxygen atoms. The molecular weight of 274.31 g/mol is calculated as follows:
- Carbon : 16 × 12.01 = 192.16 g/mol
- Hydrogen : 18 × 1.008 = 18.14 g/mol
- Oxygen : 4 × 16.00 = 64.00 g/mol
- Total : 192.16 + 18.14 + 64.00 = 274.30 g/mol (rounded to 274.31 g/mol).
Elemental Composition Breakdown
| Element | Atoms | Atomic Mass (g/mol) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 16 | 12.01 | 192.16 |
| Hydrogen | 18 | 1.008 | 18.14 |
| Oxygen | 4 | 16.00 | 64.00 |
The compound’s lipophilicity (logP ≈ 3.07) and moderate molecular weight suggest potential bioactivity in pharmacological or biochemical systems.
Properties
IUPAC Name |
3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZSBYJVIWXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392973 | |
| Record name | 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314742-07-9 | |
| Record name | 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known by its IUPAC name 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one, is a coumarin derivative with significant potential in various biological applications. This compound has garnered interest due to its structural characteristics and associated biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- CAS Number : 314742-07-9
- LogP : 3.07 (indicating moderate lipophilicity)
Antioxidant Activity
Research indicates that coumarin derivatives exhibit strong antioxidant properties. The presence of multiple methyl groups in this compound enhances its electron-donating ability, which is crucial for scavenging free radicals. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound effectively reduces oxidative stress in vitro.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of this coumarin derivative have yielded encouraging results. In vitro studies on various cancer cell lines indicated that this compound induces apoptosis and inhibits cell proliferation. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels, promoting programmed cell death.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The structure allows for effective electron donation to neutralize free radicals.
- NF-kB Inhibition : The compound may interfere with the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, it promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Related Coumarin Derivatives
Structural and Physicochemical Properties
The biological and physicochemical properties of coumarins are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Lipophilicity : Prenylated derivatives (e.g., ACS56) exhibit higher lipophilicity due to the 3-methylbut-2-enyl group, which may enhance cellular uptake and bioavailability compared to the acetyloxy-containing target compound .
- Reactivity : The epoxide substituent in 3,4,8-Trimethyl-7-[(oxiran-2-yl)methoxy]-2H-chromen-2-one introduces electrophilic character, making it prone to nucleophilic attack—a property exploitable in prodrug design .
Antifungal and Multidrug Resistance (MDR) Reversal:
- Prenylated coumarins (e.g., ACS56) demonstrate significant activity in reversing multidrug resistance in Candida albicans, attributed to their ability to inhibit efflux pumps .
- The target compound’s acetyloxy group may confer different pharmacokinetic properties, such as faster metabolic clearance, compared to prenylated analogs.
Structural Stability and Crystallography:
- Derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit planar chromen rings stabilized by π-π stacking and intramolecular C–H···O interactions . The target compound’s 1-methyl-2-oxopropoxy group may disrupt planarity, altering crystal packing and solubility.
Preparation Methods
General Synthetic Route
The preparation of 3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically follows a nucleophilic substitution reaction where a hydroxy-substituted chromen-2-one derivative (7-hydroxy-3,4,8-trimethylchromen-2-one) reacts with an acylated alkyl halide or equivalent electrophile bearing the 1-methyl-2-oxopropoxy group.
Step 1: Starting Material Preparation
The precursor 7-hydroxy-3,4,8-trimethylchromen-2-one is synthesized or isolated, ensuring the hydroxy group at position 7 is free for substitution.Step 2: Alkylation with 1-methyl-2-oxopropyl Halide
The hydroxy group undergoes nucleophilic substitution with 1-methyl-2-oxopropyl chloride or bromide under basic conditions (e.g., potassium carbonate or sodium hydroxide) to form the ether linkage. The reaction is typically performed in an aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the substitution.Step 3: Reaction Conditions
The reaction mixture is heated to reflux (generally 60–90 °C) to drive the reaction to completion. The base deprotonates the hydroxy group, increasing its nucleophilicity, while the alkyl halide acts as the electrophile.Step 4: Purification
The product is purified by standard methods such as recrystallization or column chromatography to isolate the pure this compound.
Industrial Scale Preparation
Continuous Flow Synthesis
For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and residence time. This method improves yield, reproducibility, and safety, especially when handling reactive alkyl halides and bases.-
- Precise temperature control prevents side reactions.
- Efficient mixing enhances reaction kinetics.
- Scalable for large batch production.
Alternative Synthetic Approaches
Esterification Route
An alternative method involves esterification of 7-hydroxy-3,4,8-trimethylchromen-2-one with 1-methyl-2-oxopropionic acid or its activated derivatives (e.g., acid chlorides or anhydrides) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).Enzymatic Synthesis
Biocatalytic methods using lipases or esterases could be explored for regioselective esterification, offering mild reaction conditions and environmental benefits.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetone, DMF, or acetonitrile | Aprotic solvents favor nucleophilic substitution |
| Base | Potassium carbonate, sodium hydroxide | Deprotonates hydroxy group |
| Temperature | 60–90 °C (reflux) | Ensures complete reaction |
| Reaction Time | 4–12 hours | Depends on scale and reagent purity |
| Molar Ratios | 1:1.1 (chromen-2-one:alkyl halide) | Slight excess of alkyl halide to drive reaction |
| Purification | Recrystallization, column chromatography | To isolate pure product |
Research Findings and Data
- The nucleophilic substitution method is well-documented for similar chromen-2-one derivatives with alkoxy substituents, showing high yields (typically 70–90%) under optimized conditions.
- Continuous flow synthesis has demonstrated improved safety and scalability for such etherification reactions.
- Spectroscopic analyses (NMR, IR, MS) confirm the successful introduction of the 1-methyl-2-oxopropoxy group at the 7-position without affecting other methyl substituents.
- The reaction selectivity is high due to the phenolic hydroxy group's enhanced nucleophilicity compared to other potential nucleophilic sites.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 7-hydroxy-3,4,8-trimethylchromen-2-one, 1-methyl-2-oxopropyl chloride, K2CO3 | Reflux in acetone/DMF, 6–12 h | 70–90 | Straightforward, high yield | Requires alkyl halide precursor |
| Esterification | 7-hydroxy derivative, 1-methyl-2-oxopropionic acid chloride, DCC/EDC | Room temp to mild heating, 4–8 h | 60–85 | Mild conditions, selective | Coupling agents cost, side products |
| Continuous flow synthesis | Same as nucleophilic substitution | Controlled temp/pressure | >85 | Scalable, safe, reproducible | Requires specialized equipment |
| Enzymatic esterification | 7-hydroxy derivative, acid, lipase | Mild temp, aqueous/organic media | Variable | Eco-friendly, selective | Longer reaction times, enzyme cost |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3,4,8-trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with the chromen-2-one core derived from salicylaldehyde and acetic anhydride. Subsequent steps involve alkylation of the hydroxyl group at the 7-position using 1-methyl-2-oxopropoxy derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Key parameters include:
- Temperature : 60–80°C to optimize nucleophilic substitution.
- Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity.
- Yield : Typically 60–75%, influenced by stoichiometric ratios of the alkylating agent .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural elucidation relies on:
- NMR : ¹H and ¹³C NMR identify methyl groups (δ 2.0–2.5 ppm), the chromen-2-one carbonyl (δ 160–170 ppm), and ether linkages (δ 4.5–5.0 ppm) .
- XRD : Single-crystal X-ray diffraction confirms stereochemistry and substituent positioning .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₅H₁₆O₄, [M+H]⁺ = 261.1123) .
Q. What are the known biological activities of this compound, and which assays are used to evaluate them?
- Methodological Answer : Reported activities include:
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 12 µM) via ELISA assays using RAW 264.7 macrophages .
- Antioxidant : DPPH radical scavenging (EC₅₀ = 45 µM) .
- Anticancer : MTT assays show cytotoxicity against HeLa cells (IC₅₀ = 25 µM) .
- Controls : Include indomethacin (anti-inflammatory) and ascorbic acid (antioxidant) as benchmarks .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce diverse functional groups for SAR studies?
- Methodological Answer :
- Electrophilic Substitution : Bromination (Br₂/FeBr₃) at the 6-position introduces halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Oxidation : KMnO₄ oxidizes the 1-methyl-2-oxopropoxy group to a carboxylic acid, enhancing hydrophilicity .
- Reduction : NaBH₄ selectively reduces the chromen-2-one carbonyl to an alcohol for prodrug derivatization .
- Catalysts : Pd(OAc)₂ improves coupling efficiency in arylations .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from:
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), serum concentrations, and incubation times.
- Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates .
- Statistical Validation : Replicate experiments across ≥3 independent labs .
Q. How do computational methods predict binding modes and molecular targets?
- Methodological Answer :
- Docking : AutoDock Vina screens against targets like COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17). The 1-methyl-2-oxopropoxy group shows hydrophobic interactions with Leu352 in COX-2 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR : CoMFA models correlate substituent electronegativity with antioxidant activity (r² = 0.89) .
Comparative Analysis
Q. How does this compound compare to structurally similar chromen-2-one derivatives in terms of reactivity and bioactivity?
- Methodological Answer :
| Compound | Key Substituents | Bioactivity (IC₅₀) | Unique Feature |
|---|---|---|---|
| Target Compound | 3,4,8-Trimethyl, 7-(1-methyl-2-oxopropoxy) | COX-2: 12 µM | Enhanced lipophilicity from methyl groups |
| 3-Benzyl-7-hydroxy-4-methyl analog | 3-Benzyl, 7-hydroxy | EGFR: 18 µM | Improved solubility due to hydroxyl |
| 6-Chloro-4-methyl derivative | 6-Chloro, 4-methyl | Topo II: 8 µM | Halogen enhances DNA intercalation |
Experimental Design Considerations
Q. What controls and validation steps are critical in crystallography studies of this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion with chloroform:methanol (3:1).
- Data Collection : Collect ≥98% complete datasets (resolution ≤1.0 Å).
- Refinement : SHELXL-2018 for anisotropic displacement parameters; R-factor ≤0.05 .
- Validation : Check for twinning (PLATON) and hydrogen bonding geometry (Mercury) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
